molecular formula C8H14O4 B133906 2-Isopropyl-1,3-dioxane-5-carboxylic Acid CAS No. 116193-72-7

2-Isopropyl-1,3-dioxane-5-carboxylic Acid

Cat. No.: B133906
CAS No.: 116193-72-7
M. Wt: 174.19 g/mol
InChI Key: LAMFNZWIXHJCMW-UHFFFAOYSA-N
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Description

2-Isopropyl-1,3-dioxane-5-carboxylic Acid: is a derivative of 1,3-dioxane, a six-membered heterocyclic compound containing two oxygen atoms. The isopropyl and carboxy groups are substituents on the 1,3-dioxane ring, which can exist in different isomeric forms, namely trans and cis, depending on the relative positions of these substituents .

Scientific Research Applications

Chemistry: In chemistry, 2-Isopropyl-1,3-dioxane-5-carboxylic Acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology and Medicine: In biology and medicine, this compound can be used in the study of enzyme interactions and metabolic pathways. Its structural properties make it a useful tool for understanding the behavior of similar compounds in biological systems.

Industry: In industry, this compound can be used as an intermediate in the production of pharmaceuticals and other fine chemicals. Its stability and reactivity make it suitable for various industrial applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-1,3-dioxane-5-carboxylic Acid can undergo various chemical reactions, including hydrolysis, oxidation, and substitution. The reactivity of dioxane isomers can vary significantly. For example, the trans isomers of 5-alkyl-2-methyl-2-carbomethoxy-1,3-dioxanes exhibit faster hydrolysis rates than their cis counterparts.

Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and oxidizing agents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of this compound can yield carboxylic acids and alcohols.

Mechanism of Action

The mechanism by which 2-Isopropyl-1,3-dioxane-5-carboxylic Acid exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing the behavior of other molecules in the system. The specific molecular targets and pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

  • cis-2-Isopropyl-5-carboxy-1,3-dioxane
  • 2,5-Dimethyl-1,3-dioxane
  • 2,5-Diethoxy-1,3-dioxane

Uniqueness: 2-Isopropyl-1,3-dioxane-5-carboxylic Acid is unique due to its specific isomeric form, which influences its reactivity and interactions with other molecules. The trans configuration provides distinct chemical properties compared to its cis counterpart, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-propan-2-yl-1,3-dioxane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-5(2)8-11-3-6(4-12-8)7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMFNZWIXHJCMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1OCC(CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70921955, DTXSID301214940
Record name 2-(Propan-2-yl)-1,3-dioxane-5-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301214940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116193-72-7, 42031-28-7
Record name 2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116193-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name A mixture of: trans-2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid; cis-2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116193727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Propan-2-yl)-1,3-dioxane-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70921955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301214940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A mixture of: trans-2-(1-methylethyl)-1,3-dioxane-5-carboxylic acid; cis-2-(1-methylethyl)-1,3-dioxane-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.700
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-2-isopropyl-5-carboxy-1,3-dioxane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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